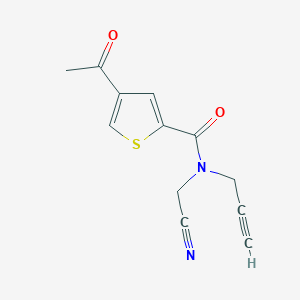
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide, also known as A-366, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiophene-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. In addition, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. In cancer cells, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be stable under various conditions, making it suitable for use in experiments. However, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has some limitations as well. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
For the study of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide include the development of more potent and selective analogs, elucidation of its mechanism of action, and study of its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-acetylthiophene with propargylamine to form 4-propargylamino-2-acetylthiophene. This intermediate is then reacted with cyanomethyl chloride to obtain 4-propargylamino-2-acetyl-3-cyanomethylthiophene. Finally, the reaction of the latter with ethyl chloroformate leads to the formation of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide.
Scientific Research Applications
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been shown to possess anti-cancer activity, particularly against breast and lung cancer cells. In addition, it has been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
properties
IUPAC Name |
4-acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-5-14(6-4-13)12(16)11-7-10(8-17-11)9(2)15/h1,7-8H,5-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWXYCRRFALNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

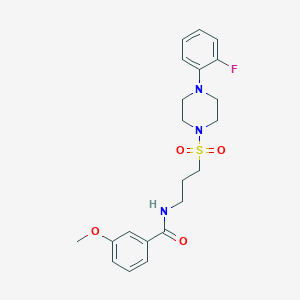
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
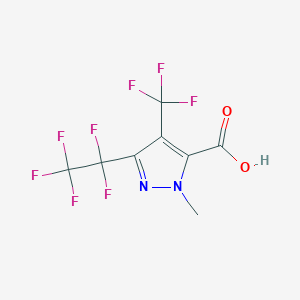
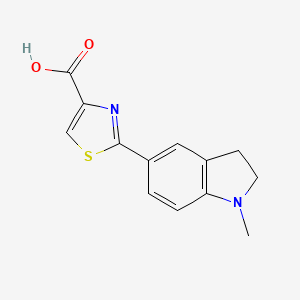
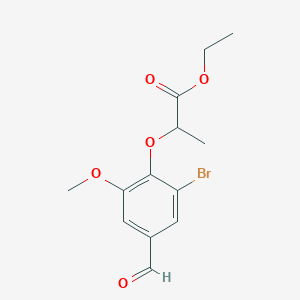
![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
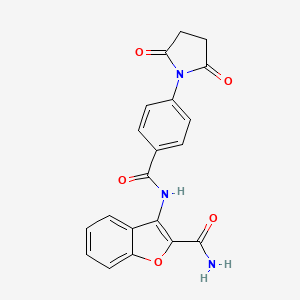
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
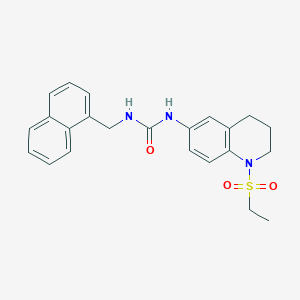
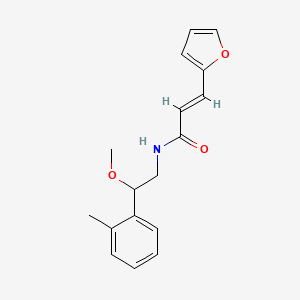
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)